molecular formula C11H14FN B1517070 N-cyclopentyl-4-fluoroaniline CAS No. 557799-17-4

N-cyclopentyl-4-fluoroaniline

Cat. No.: B1517070
CAS No.: 557799-17-4
M. Wt: 179.23 g/mol
InChI Key: RPEBOBYTZXVRIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-fluoroanilines, which includes N-cyclopentyl-4-fluoroaniline, can be achieved through various methods. One common method is the hydrogenation of 4-nitrofluorobenzene . N-Alkyl- and N,N-dialkyl-4-fluoroanilines can be obtained by acylation of 4-fluoroaniline followed by reduction of the 4-fluoroanilide .


Physical and Chemical Properties Analysis

This compound is a white or off-white solid. It is insoluble in water but soluble in most organic solvents. More specific physical and chemical properties such as melting point, boiling point, and density would require additional resources or experimental data for accurate determination.

Scientific Research Applications

Optical Imaging and Drug Delivery

Research in optical imaging and drug delivery has explored the reactivity and modification of cyanine dyes, which are useful for fluorescence-based applications. Cyanine dyes, such as heptamethine cyanines, have been studied for their light-harvesting capabilities and their potential in imaging and drug delivery systems. Modifications to these dyes have led to improved properties, such as resistance to thiol modification and enhanced quantum yields, which are critical for in vivo imaging applications (Gorka, Nani, & Schnermann, 2018).

Bioactivation of Fluoroanilines

The bioactivation of fluoroanilines, including 4-fluoroaniline derivatives, has been a subject of study, particularly focusing on their metabolism and the formation of reactive benzoquinoneimines. This research is crucial for understanding the metabolic pathways and potential toxicities associated with fluoroaniline compounds. Such studies shed light on the cytochrome P-450 dependent monooxygenation processes and the formation of primary metabolites, which have implications for the safety and application of fluoroaniline derivatives in medicinal chemistry (Rietjens & Vervoort, 1991).

Fluorescent Probe Development

The development of near-infrared (NIR) fluorescent probes for biological imaging is an active area of research. Such probes, based on heptamethine cyanine dyes, have been designed for selective detection of biomolecules in live cells and in vivo, highlighting the importance of fluorophores in biomedical research. This work involves the synthesis and application of fluorophores that respond to specific biological stimuli, providing insights into cellular processes and potential diagnostic applications (Yin et al., 2015).

Safety and Hazards

Safety data sheets indicate that 4-fluoroaniline, a related compound, is considered hazardous. It is combustible, harmful if swallowed, and can cause severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Similar precautions should be taken when handling N-cyclopentyl-4-fluoroaniline.

Future Directions

Fluoroanilines, including N-cyclopentyl-4-fluoroaniline, have potential applications in various fields. They are commonly used as precursors in the synthesis of other compounds and have been evaluated for the production of ligands for homogeneous catalysis . Future research may explore these and other potential applications of this compound.

Properties

IUPAC Name

N-cyclopentyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEBOBYTZXVRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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